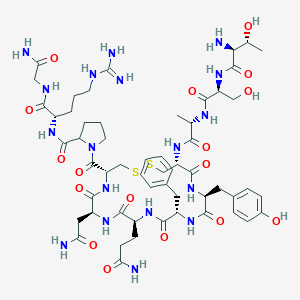![molecular formula C17H21N B050038 [(R)-3-(Benzylamino)butyl]benzene CAS No. 75659-06-2](/img/structure/B50038.png)
[(R)-3-(Benzylamino)butyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(R)-3-(Benzylamino)butyl]benzene, also known as R(+)-Benzphetamine, is a psychoactive drug that belongs to the class of amphetamine derivatives. It is a chiral compound that exists in two enantiomeric forms, R(+)-Benzphetamine and S(-)-Benzphetamine. R(+)-Benzphetamine is a sympathomimetic amine that acts as a central nervous system stimulant and an appetite suppressant. It is used for the treatment of obesity and attention deficit hyperactivity disorder (ADHD).
Mechanism of Action
The mechanism of action of R(+)-Benzphetamine involves the inhibition of monoamine transporters, such as dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). R(+)-Benzphetamine acts as a substrate for these transporters, leading to their internalization and subsequent release of monoamines into the synaptic cleft. This results in an increase in the extracellular levels of dopamine, norepinephrine, and serotonin, leading to its stimulant and appetite suppressant effects.
Biochemical and Physiological Effects
R(+)-Benzphetamine has several biochemical and physiological effects on the body. It increases the release of dopamine, norepinephrine, and serotonin in the brain, leading to its stimulant and appetite suppressant effects. It also increases heart rate, blood pressure, and body temperature, leading to its sympathomimetic effects. R(+)-Benzphetamine can also cause side effects such as insomnia, anxiety, and agitation.
Advantages and Limitations for Lab Experiments
R(+)-Benzphetamine is a useful research tool for investigating the mechanism of action of amphetamine derivatives and their potential therapeutic applications. It is a potent inhibitor of monoamine transporters and can be used to study the effects of monoamine transporter blockade on the release of dopamine, norepinephrine, and serotonin. However, R(+)-Benzphetamine has several limitations for lab experiments. It has a short half-life and is rapidly metabolized in the body, making it difficult to maintain stable levels in the blood. It is also a controlled substance and requires special handling and storage.
Future Directions
There are several future directions for the research on R(+)-Benzphetamine. One area of interest is the development of novel amphetamine derivatives with improved pharmacological properties, such as longer half-life and increased selectivity for monoamine transporters. Another area of interest is the investigation of the potential therapeutic applications of R(+)-Benzphetamine, such as the treatment of depression and anxiety disorders. Finally, the development of new analytical methods for the detection and quantification of R(+)-Benzphetamine in biological samples could improve our understanding of its pharmacokinetics and pharmacodynamics.
Conclusion
R(+)-Benzphetamine is a psychoactive drug that acts as a central nervous system stimulant and an appetite suppressant. It is a useful research tool for investigating the mechanism of action of amphetamine derivatives and their potential therapeutic applications. R(+)-Benzphetamine has several biochemical and physiological effects on the body, and its advantages and limitations for lab experiments should be carefully considered. There are several future directions for the research on R(+)-Benzphetamine, and further studies could improve our understanding of its pharmacological properties and potential therapeutic applications.
Synthesis Methods
R(+)-Benzphetamine can be synthesized by the condensation of benzylamine with 3-chlorobutyryl chloride, followed by reduction with sodium borohydride. The resulting product is then purified by recrystallization. The chemical structure of R(+)-Benzphetamine is shown in Figure 1.
Scientific Research Applications
R(+)-Benzphetamine has been extensively studied for its pharmacological effects on the central nervous system. It is used as a research tool to investigate the mechanism of action of amphetamine derivatives and their potential therapeutic applications. R(+)-Benzphetamine has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain, leading to its stimulant and appetite suppressant effects.
properties
IUPAC Name |
(2R)-N-benzyl-4-phenylbutan-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N/c1-15(12-13-16-8-4-2-5-9-16)18-14-17-10-6-3-7-11-17/h2-11,15,18H,12-14H2,1H3/t15-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZASBYHZJHQFLGN-OAHLLOKOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC1=CC=CC=C1)NCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl (2R)-3-(2-bromo-1H-indol-3-yl)-2-[methyl-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoate](/img/structure/B49955.png)


![4,5,6,7-Tetrahydro-2-methylthiazolo[5,4-c]pyridine](/img/structure/B49961.png)







![(2S)-N-[(2R)-1-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-amino-3-(4-chlorophenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-1-oxopropan-2-yl]-1-[(2S)-2-[[(2S)-2-[[(2R)-2-amino-6-(carbamoylamino)hexanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carboxamide](/img/structure/B49994.png)

